Cas no 54356-09-1 (Rifamycin, 4-deoxy-4-[(2R)-2-[(1S)-1-hydroxyethyl]-1-pyrrolidinyl]-)
![Rifamycin, 4-deoxy-4-[(2R)-2-[(1S)-1-hydroxyethyl]-1-pyrrolidinyl]- structure](https://pt.kuujia.com/scimg/cas/54356-09-1x500.png)
54356-09-1 structure
Nome do Produto:Rifamycin, 4-deoxy-4-[(2R)-2-[(1S)-1-hydroxyethyl]-1-pyrrolidinyl]-
N.o CAS:54356-09-1
MF:C43H58N2O12
MW:794.926833629608
CID:1588718
Rifamycin, 4-deoxy-4-[(2R)-2-[(1S)-1-hydroxyethyl]-1-pyrrolidinyl]- Propriedades químicas e físicas
Nomes e Identificadores
-
- (2S,14E,16S,17S,18R,19R,20R,21S,22R,23S,24E)-5,6,17,19-tetrahydroxy-9-[2-(1-hydroxyethyl)pyrrolidin-1-yl]-23-methoxy-2,4,12,16,18,20,22-heptamethyl-1,11-dioxo-1,2-dihydro-2,7-(epoxypentadeca[1,11,13]trienoimino)naphtho[2,1-b]furan-21-yl acetate
- LogP
- (2S,14E,16S,17S,18R,19R,20R,21S,22R,23S,24E)-5,6,17,19-tetrahydroxy-9-[2-(1-hydroxyethyl)pyrrolidin-1-yl]-23-methoxy-2,4,12,16,18,20,22-heptamethyl-1,11-dioxo-1,2-dihydro-2,7-(epoxypentadeca[1,11,13]t
- Rifamycin, 4-deoxy-4-[(2R)-2-[(1S)-1-hydroxyethyl]-1-pyrrolidinyl]-
- Halomicin B
-
- Inchi: 1S/C43H58N2O12/c1-20-13-11-14-21(2)42(53)44-28-19-30(45-17-12-15-29(45)26(7)46)32-33(38(28)51)37(50)25(6)40-34(32)41(52)43(9,57-40)55-18-16-31(54-10)22(3)39(56-27(8)47)24(5)36(49)23(4)35(20)48/h11,13-14,16,18-20,22-24,26,29,31,35-36,39,46,48-51H,12,15,17H2,1-10H3,(H,44,53)
- Chave InChI: DBVJZITWQIGQRT-UHFFFAOYSA-N
- SMILES: COC1C(C)C(OC(=O)C)C(C)C(O)C(C)C(O)C(C)C=CC=C(C)C(=O)NC2C(=C3C(=C(N4C(C(O)C)CCC4)C=2)C2C(C(OC=2C(C)=C3O)(C)OC=C1)=O)O
Propriedades Computadas
- Massa Exacta: 794.398975
- Massa monoisotópica: 794.398975
- Contagem de átomos isótopos: 0
- Contagem de dadores de ligações de hidrogénio: 6
- Contagem de aceitadores de ligações de hidrogénio: 13
- Contagem de Átomos Pesados: 57
- Contagem de Ligações Rotativas: 5
- Complexidade: 1540
- Contagem de Unidades Ligadas Covalentemente: 1
- Contagem de Estereocentros Átomos Definidos: 9
- Contagem de Estereocentros Átomos Indefinidos: 2
- Contagem de Stereocenters de Obrigações Definidas: 3
- Contagem de Stereocenters Indefined Bond: 0
- Superfície polar topológica: 205
Propriedades Experimentais
- Densidade: 1.32
- Ponto de ebulição: 925.5°C at 760 mmHg
- Ponto de Flash: 513.5°C
- Índice de Refracção: 1.629
- pka: 5.61±0.70(Predicted)
Rifamycin, 4-deoxy-4-[(2R)-2-[(1S)-1-hydroxyethyl]-1-pyrrolidinyl]- Literatura Relacionada
-
Przemysław Biegański,Łukasz Szczupak,Konrad Kowalski RSC Chem. Biol., 2021,2, 368-386
-
E. Wandersman,N. Quennouz,M. Fermigier,A. Lindner,O. du Roure Soft Matter, 2010,6, 5715-5719
-
Boaz Vilozny,Paolo Actis,Daniel Hwang,Bakthan Singaram,Nader Pourmand Nanoscale, 2013,5, 9214-9221
-
Menghuan Tang,Peng Zhang,Jiahui Liu,Yijuan Long,Yuan Cheng,Huzhi Zheng RSC Adv., 2020,10, 17050-17057
-
Tippu S. Sheriff,Steven Cope,Mmaezi Ekwegh Dalton Trans., 2007, 5119-5122
54356-09-1 (Rifamycin, 4-deoxy-4-[(2R)-2-[(1S)-1-hydroxyethyl]-1-pyrrolidinyl]-) Produtos relacionados
- 2757925-79-2(5-chloro-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-3-hydroxybenzoic acid)
- 2639418-14-5(Ethyl 6-(aminomethyl)naphthalene-2-carboxylate)
- 312605-87-1(N-(5-benzoyl-4-phenyl-1,3-thiazol-2-yl)-4-nitrobenzamide)
- 1806182-67-1(5-Amino-2-(aminomethyl)-4-bromo-3-(trifluoromethoxy)pyridine)
- 57434-38-5(5-nitrofuran-2-carboximidamide)
- 1638640-94-4(2,4-Pyrrolidinedione, 3-ethyl-1-(phenylmethyl)-)
- 1461707-68-5(tert-butyl N-(5-carbamoyl-4-methyl-1,3-thiazol-2-yl)carbamate)
- 64268-92-4(ethyl 4-(4-nitrobenzenesulfonyl)piperazine-1-carboxylate)
- 2680599-96-4(Octahydrocyclopenta[b][1,4]oxazin-6-amine)
- 2734774-78-6(2-iodo-4-methylthiophene-3-carboxylic acid)
Fornecedores recomendados
Shandong Feiyang Chemical Co., Ltd
Membro Ouro
CN Fornecedor
A granel

Nanjing Jubai Biopharm
Membro Ouro
CN Fornecedor
A granel

Tiancheng Chemical (Jiangsu) Co., Ltd
Membro Ouro
CN Fornecedor
A granel
Handan Zechi Trading Co., Ltd
Membro Ouro
CN Fornecedor
A granel
Hangzhou Runyan Pharmaceutical Technology Co., Ltd
Membro Ouro
CN Fornecedor
A granel
